molecular formula C11H16N2O3 B065652 tert-Butyl (6-methoxypyridin-3-yl)carbamate CAS No. 183741-80-2

tert-Butyl (6-methoxypyridin-3-yl)carbamate

Cat. No.: B065652
CAS No.: 183741-80-2
M. Wt: 224.26 g/mol
InChI Key: BQBSTIXIDDRDHH-UHFFFAOYSA-N
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Description

tert-Butyl (6-methoxypyridin-3-yl)carbamate is a high-purity chemical intermediate of significant value in medicinal chemistry and organic synthesis. Its primary research application is as a key building block in the construction of more complex molecules, particularly in pharmaceutical development. The compound features a carbamate-protected amine on a pyridine ring, a common motif used to temporarily shield a reactive amino group during multi-step synthetic sequences. The 6-methoxy substituent on the pyridine ring influences the electronics and coordination properties of the heterocycle, making this intermediate especially useful for creating potential drug candidates that target a variety of biological pathways. Researchers utilize this compound in the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules where a substituted aminopyridine is a critical pharmacophoric element. The tert-butoxycarbonyl (Boc) protecting group is highly advantageous due to its stability under a wide range of reaction conditions and its clean removal under mild acidic conditions, allowing for the selective deprotection and subsequent functionalization of the amine. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBSTIXIDDRDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376738
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183741-80-2
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (6-methoxypyridin-3-yl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound is characterized by the presence of a methoxy group on the pyridine ring, which can influence its interaction with biological targets. The compound's structure allows it to participate in various chemical interactions, such as hydrogen bonding, which can modulate the activity of enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic processes. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
  • Receptor Modulation : Research indicates that this compound can bind to specific receptors, potentially influencing signaling pathways related to inflammation and immune response .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa100 µg/mL

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In a study involving THP-1 monocytes treated with lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β at concentrations above 5 µM .

Case Studies

  • Neuroprotection : In a model of neuroinflammation, this compound was administered to mice subjected to scopolamine-induced cognitive impairment. The results indicated a reduction in cognitive deficits and inflammatory markers in the brain, suggesting neuroprotective properties .
  • Cancer Research : The compound's potential as an anticancer agent was explored through its effect on cancer cell lines. It exhibited cytotoxicity against specific cancer types at varying concentrations, indicating a need for further investigation into its mechanisms and efficacy.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

  • Enzyme-Substrate Interaction Studies : The compound can act as a probe to investigate interactions between enzymes and substrates, aiding in the understanding of biochemical pathways.
  • Precursor for Biologically Active Compounds : It is used to synthesize derivatives that exhibit potential biological activity.

Medicine

  • Drug Development : The compound is being explored for its potential in developing new therapeutics targeting specific enzymes or receptors involved in diseases such as Alzheimer's and cancer.
  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease.

Industry

  • Specialty Chemicals Production : It is utilized as an intermediate in producing advanced materials, contributing to various industrial applications.

The compound exhibits several biological activities:

Neuroprotection

Research has shown that it can reduce tumor necrosis factor-alpha (TNF-α) levels, suggesting anti-inflammatory properties. In vitro studies indicate it protects neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

The presence of the methoxy group contributes to antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Properties

Preliminary studies suggest that derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

  • Alzheimer's Disease Model
    • A study involving mice treated with amyloid-beta showed that administration of this compound resulted in reduced neuroinflammation and improved cognitive function as assessed by behavioral tests.
  • Antimicrobial Screening
    • A screening campaign against various bacterial strains revealed significant activity against Gram-positive bacteria, suggesting modifications could enhance efficacy against resistant strains.

Data Summary

Activity TypeIn Vitro FindingsIn Vivo Findings
NeuroprotectionReduced TNF-α levelsImproved memory retention
AntioxidantDecreased malondialdehyde (MDA) levelsNotable but limited effects
AntimicrobialActive against Gram-positive bacteriaPotential for further optimization

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate group and methoxy substitution pattern on the pyridine ring define the compound’s reactivity and properties. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name CAS Number Substituents (Pyridine Position) Molecular Weight Key Differences
tert-Butyl (6-methoxypyridin-3-yl)carbamate Not provided 3-yl carbamate, 6-OCH₃ ~224.26 (calc) Target compound; methoxy at position 6
tert-Butyl (6-methoxypyridin-2-yl)carbamate 855784-40-6 2-yl carbamate, 6-OCH₃ 224.26 Positional isomer (carbamate at 2-yl)
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate 1105675-60-2 3-yl methylcarbamate, 5-OCH₃ 238.28 Methyl on carbamate nitrogen; methoxy at 5
tert-Butyl (6-bromopyridin-3-yl)carbamate 218594-15-1 3-yl carbamate, 6-Br 259.12 Bromo substituent (electron-withdrawing)
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 162709-20-8 3-yl carbamate, 4-I, 2-OCH₃ 351.17 Iodo and methoxy at positions 4 and 2

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., this compound) are expected to exhibit higher polarity and solubility in polar solvents compared to halogenated analogs like tert-Butyl (6-bromopyridin-3-yl)carbamate .
  • Stability : Carbamates with electron-donating groups (e.g., methoxy) may demonstrate enhanced stability under basic conditions, whereas electron-withdrawing substituents (e.g., bromo) could accelerate acidic hydrolysis.

Commercial Availability and Pricing

  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is priced at $400/g (1 g scale), reflecting its use as a high-value intermediate.
  • tert-Butyl (6-methoxypyridin-2-yl)carbamate costs $240/g, suggesting positional isomerism and substituent patterns influence market pricing.

Pharmaceutical Intermediates

Compounds like tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate are utilized in drug synthesis pipelines, leveraging their pyridine cores for target-specific modifications. The tert-butyl carbamate group is often employed as a protective group for amines, enabling selective deprotection in multi-step syntheses.

Catalytic and Functionalization Reactions

  • Halogenated derivatives (e.g., 6-bromo or 4-iodo analogs ) are pivotal in metal-catalyzed couplings, enabling the construction of complex heterocycles.
  • Hydroxymethyl or allyl-substituted carbamates serve as versatile handles for further functionalization, such as oxidation or cycloaddition reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (6-methoxypyridin-3-yl)carbamate?

  • Methodology : The compound can be synthesized via carbamate protection of the amine group on 6-methoxypyridin-3-amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves dissolving the amine in a polar aprotic solvent (e.g., THF or DCM), adding Boc anhydride dropwise at 0–5°C, and stirring at room temperature for 12–24 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Ensure anhydrous conditions to avoid hydrolysis of the Boc group.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

NMR : Compare 1H^1H and 13C^13C NMR spectra with literature data. The methoxy group (~δ 3.8 ppm) and tert-butyl protons (~δ 1.4 ppm) are diagnostic .

Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 239.28 (calculated for C12_{12}H18_{18}N2_{2}O3_{3}) .

XRD : For crystalline samples, use SHELX programs (e.g., SHELXL) for refinement. The pyridine ring and Boc group should exhibit planar and tetrahedral geometries, respectively .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, lab coat, safety goggles).
  • Avoid inhalation or skin contact; acute toxicity data suggest LD50_{50} > 2000 mg/kg (oral, rat), but chronic effects (e.g., mutagenicity) are unstudied .
  • Store in a cool, dry environment away from strong acids/bases to prevent Boc group cleavage .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Root Cause Analysis :

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6_6) may induce shifts in aromatic protons. Re-acquire spectra in CDCl3_3 for comparison .
  • Rotamers : Restricted rotation around the carbamate bond can cause splitting. Variable-temperature NMR (VT-NMR) at 50–60°C often simplifies signals .
    • Resolution : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. Cross-peaks between the methoxy group and pyridine C-H protons confirm regiochemistry .

Q. What strategies optimize regioselective functionalization of the pyridine ring?

  • Experimental Design :

  • Electrophilic Aromatic Substitution : Activate the ring via Lewis acids (e.g., AlCl3_3) for nitration or halogenation. The 6-methoxy group directs electrophiles to the 4-position .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts. Pre-functionalize the 4-position with a boronate ester for coupling to aryl halides .
    • Data Table :
Reaction TypeReagentRegioselectivityYield (%)
NitrationHNO3_3/H2_2SO4_44-NO2_265–70
BrominationBr2_2/FeBr3_34-Br75–80

Q. How does the tert-butyl carbamate group influence stability under acidic/basic conditions?

  • Stability Studies :

  • Acidic Conditions (pH < 3) : Rapid cleavage of the Boc group occurs within 1 hour (e.g., TFA/DCM, 1:1). Monitor by loss of tert-butyl signals in 1H^1H NMR .
  • Basic Conditions (pH > 10) : Slow hydrolysis over 24 hours. Use aqueous workup with NaHCO3_3 to isolate the free amine .
    • Recommendation : For long-term storage, maintain neutral pH and avoid protic solvents (e.g., MeOH) to prevent degradation .

Key Research Challenges

  • Crystallization Difficulties : The compound’s low melting point and hygroscopicity complicate single-crystal growth. Use slow evaporation in EtOAc/hexane (1:4) at 4°C .
  • Stereochemical Purity : Ensure Boc group orientation via NOESY (nuclear Overhauser effect) to confirm absence of rotameric impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (6-methoxypyridin-3-yl)carbamate
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tert-Butyl (6-methoxypyridin-3-yl)carbamate

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